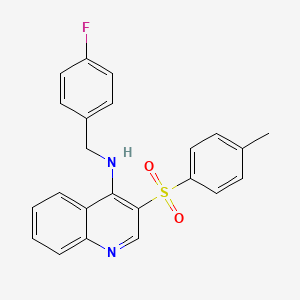

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 4-Fluorobenzylamine, a related compound, involves the reaction of N-(4-fluorobenzyl)phthalimide with hydrazine hydrate .

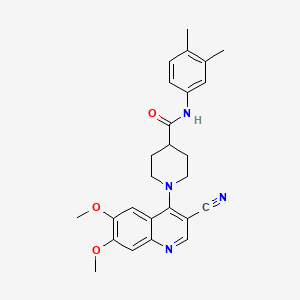

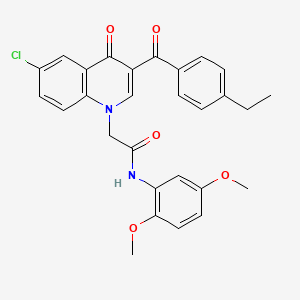

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For instance, 19F NMR can be used to analyze the structural effects of mono-fluorinated compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For instance, 19F NMR can provide insights into the structural effects of mono-fluorinated compounds .

Scientific Research Applications

Synthesis and Evaluation as Anti-tubercular Agents

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is part of the 2,4-diaminoquinazoline series, which has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation of this series for its potential as a lead candidate for tuberculosis drug discovery highlighted the significance of the benzylic amine at the 4-position, the piperidine at 2-position, and the N-1 (but not N-3) as key activity determinants. A representative compound demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating the compound's potential as a pro-drug due to observed mutations in resistant M. tuberculosis mutants in a gene predicted to encode a dioxygenase (Odingo et al., 2014).

Role in Organic Synthesis and Catalysis

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can serve as a precursor or an intermediate in various organic synthesis and catalytic processes. For instance, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride, which can lead to rearranged beta-chloro amines, illustrates the compound's utility in the synthesis of beta-amino acids and its potential involvement in reactions featuring unexpected rearrangements (Weber et al., 2000). Moreover, the copper-catalyzed remote C−H amination of quinolines with N-fluorobenzenesulfonimide, showcasing broad substrate scope and high efficiency, further exemplifies the versatility of similar compounds in facilitating regioselective aminations under mild conditions (Yin et al., 2017).

Cytotoxicity Evaluation

The cytotoxic effects of 4-aminoquinoline derivatives, which share structural similarities with N-(4-fluorobenzyl)-3-tosylquinolin-4-amine, have been explored. These compounds have been evaluated against human breast tumor cell lines, indicating the potential of such derivatives for further development as anticancer agents. This research underscores the broader applicability of quinoline derivatives in medicinal chemistry, particularly in the search for new therapeutic options (Zhang et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)29(27,28)22-15-25-21-5-3-2-4-20(21)23(22)26-14-17-8-10-18(24)11-9-17/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCJJUJJAQGJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)

![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)

![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)